Fluvastatin methyl ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FNO4/c1-16(2)27-22-7-5-4-6-21(22)25(17-8-10-18(26)11-9-17)23(27)13-12-19(28)14-20(29)15-24(30)31-3/h4-13,16,19-20,28-29H,14-15H2,1-3H3/b13-12+/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCZYIUKFAQNLG-DSJWGCTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111963 | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-53-0 | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93957-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Methyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Fluvastatin Methyl Ester
Asymmetric Synthesis Approaches
The asymmetric synthesis of fluvastatin (B1673502) and its esters, including the methyl ester, is centered on the precise control of stereochemistry at two critical chiral centers in the dihydroxy heptenoic acid side chain. Research has focused on developing highly selective methods to produce the desired enantiomers.
Stereoselective Reduction Strategies for Precursors of Fluvastatin Methyl Ester
A key step in the synthesis of the fluvastatin side chain is the diastereoselective reduction of a β-hydroxy ketone precursor to create a syn-1,3-diol. The Narasaka-Prasad reduction is a prominent strategy employed for this transformation. stackexchange.com This method utilizes a chelating agent, such as diethylmethoxyborane (B30974), in conjunction with a reducing agent like sodium borohydride (B1222165) (NaBH₄). acs.org The diethylmethoxyborane coordinates with the hydroxyl and keto groups of the precursor, forming a cyclic intermediate that directs the hydride attack from the less hindered face, leading to the desired syn-diol. stackexchange.comacs.org This reaction is typically conducted at very low temperatures, such as -78 °C, in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol (B129727) to achieve high diastereoselectivity. acs.orgacs.org Under optimal conditions, this reduction can yield a syn:anti isomer ratio greater than 98:2. acs.org
Table 1: Key Reagents and Conditions for Stereoselective Reduction
| Parameter | Details |
| Reaction Type | Narasaka-Prasad Reduction |
| Key Reagents | Sodium borohydride (NaBH₄), Diethylmethoxyborane |
| Substrate | β-Hydroxy ketoester precursor |
| Product | syn-1,3-diol ester |
| Typical Solvents | Tetrahydrofuran (THF) / Methanol |
| Temperature | -78 °C |
| Achieved Selectivity | >98:2 (syn:anti) acs.org |
Chiral Reagent Utilization in this compound Synthesis
The initial chirality of the side chain is often established through the use of chiral reagents or catalysts. A notable approach involves the reaction of an aldehyde with diketene (B1670635), catalyzed by a complex formed from titanium tetraisopropoxide (Ti(O-i-Pr)₄) and a chiral Schiff base ligand. acs.orgnih.gov By selecting the appropriate enantiomer of the Schiff base ligand, chemists can direct the synthesis towards either the (+) or (-) enantiomer of the resulting β-hydroxy ketoester. nih.gov This reaction has been optimized to be performed at -40 °C, providing the product in good yield and high enantiomeric excess (ee). acs.org One study reported achieving a 91% ee for the β-hydroxy ketoester product, which could be further enhanced to over 99.9% ee through recrystallization before proceeding to the subsequent reduction step. nih.govacs.org
Enantioselective Synthesis of Fluvastatin and its Esters
A complete enantioselective synthesis of fluvastatin can be achieved through a linear, three-step process that combines the strategies mentioned above. costech.or.tz The synthesis begins with the enantioselective reaction between an aldehyde and diketene using a titanium-chiral Schiff base catalyst to form a chiral β-hydroxy ketoester. acs.orgnih.gov This is followed by the highly diastereoselective syn-reduction of the keto group using the Narasaka-Prasad conditions. acs.org The final step involves the saponification (hydrolysis) of the ester to yield the fluvastatin acid. nih.govacs.org This sequence provides access to optically pure fluvastatin enantiomers with exceptional enantiomeric excess. nih.gov
Table 2: Summary of a Facile Enantioselective Synthesis of Fluvastatin
| Step | Description | Key Reagents | Result |
| 1 | Enantioselective Aldehyde-Diketene Reaction | Aldehyde, Diketene, Ti(O-i-Pr)₄, Chiral Schiff Base Ligand | β-hydroxy ketoester (91% ee) acs.orgnih.gov |
| 2 | Diastereoselective Reduction | NaBH₄, Diethylmethoxyborane | syn-1,3-diol ester (syn/anti 99:1) acs.org |
| 3 | Saponification and Recrystallization | - | (+)- or (-)-Fluvastatin (>99.9% ee) nih.gov |
Industrial Process Optimization and Development for this compound Precursors
For large-scale manufacturing, the focus shifts from novel synthetic routes to process optimization, emphasizing cost-effectiveness, yield, efficiency, and environmental impact.
Condensation Reactions in this compound Production
The industrial synthesis of the fluvastatin backbone relies heavily on a robust condensation reaction to connect the indole (B1671886) core with the side chain. researchgate.netresearchgate.net This is typically an aldol-type condensation. acs.orgresearchgate.net The process involves reacting an unsaturated aldehyde, specifically E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, with the pre-formed dianion of an acetoacetate (B1235776) ester. acs.orgacs.org While industrial processes often favor the tert-butyl acetoacetate for improved selectivity, the fundamental reaction is a Claisen-type condensation. acs.orglibretexts.orggoogle.com The dianion is generated by treating the acetoacetate with two equivalents of a strong base, such as sodium hydride followed by butyllithium, in a solvent like THF at low temperatures. acs.org The aldehyde is then added to this solution to form the β-hydroxy ketoester intermediate. acs.org
"One-Pot" Synthesis Approaches for Enhanced Yield and Efficiency
Table 3: Comparison of Standard vs. "One-Pot" Industrial Synthesis
| Feature | Standard Process | "One-Pot" Improved Process |
| Step 1 | Condensation to form keto-ester acs.org | Condensation to form keto-ester acs.org |
| Intermediate Step | Isolation and purification of keto-ester acs.org | None (intermediate is not isolated) acs.org |
| Step 2 | Low-temperature reduction of isolated keto-ester acs.org | Direct low-temperature reduction in the same vessel acs.org |
| Solvent Usage | Higher (requires additional solvents for isolation/purification) | Lower (omission of two solvents reported) acs.org |
| Overall Yield | Baseline | Increased by ~25% researchgate.net |
| Throughput | Lower | Higher acs.org |
Selective Hydrolysis of Alkyl Esters in Fluvastatin Synthesis
A significant advancement in purifying fluvastatin involves the selective hydrolysis of its alkyl esters. Research has demonstrated that by carefully controlling the stoichiometry of the base used in the saponification step, it is possible to preferentially hydrolyze the desired syn-isomer of a fluvastatin alkyl ester, leaving the majority of the unwanted anti-isomer intact as an ester. googleapis.com
This process typically uses less than one molar equivalent of sodium hydroxide (B78521) in an aqueous alcoholic solution. googleapis.com The unhydrolyzed ester, which is consequently enriched with the anti-isomer, can then be efficiently removed from the aqueous solution of the syn-fluvastatin sodium salt by extraction with a suitable organic solvent, such as t-butyl methyl ether. googleapis.com This method cleverly avoids the need for multiple recrystallizations of the ester precursor, which often leads to significant losses in yield. googleapis.comgoogle.com The result is a fluvastatin sodium salt with a very low content of the anti-isomer, often achieving a reduction of the anti-isomer content by over 60-80%. googleapis.com
Below is a table summarizing the results from various conditions for the selective hydrolysis of fluvastatin t-butyl ester, a close analogue of the methyl ester, demonstrating the effectiveness of this method.
| Starting Material | Alcohol (Volume) | NaOH (Equivalents) | Water (Volume) | Purity (Final) | Anti-Isomer (Final) | Reduction of Anti-Isomer |
| Fluvastatin t-butyl ester (1.24% anti) | Ethanol (20 vol) | 0.97 | 0.4 vol | 99.63% | 0.28% | 65% |
| Fluvastatin t-butyl ester (0.81% anti) | Isopropanol (10 vol) | 0.98 | 0.8 vol | 99.68% | 0.16% | 77% |
| Fluvastatin t-butyl ester (0.81% anti) | Isobutanol (10 vol) | 0.98 | 0.8 vol | 99.57% | 0.24% | 70% |
| Fluvastatin t-butyl ester (0.69% anti) | t-butanol (10 vol) | 0.98 | 0.8 vol | 99.45% | 0.31% | 75% |
Data sourced from patent EP1847529B1. googleapis.comgoogle.com
Minimizing Anti-Isomer Content in Fluvastatin Ester Precursors
The most effective strategy for controlling the stereochemistry of fluvastatin is to minimize the formation of the anti-isomer during the synthesis of its ester precursors. The critical step is the reduction of the β-hydroxy ketone to form the 1,3-syn-diol. researchgate.net
One highly effective method involves a chelation-controlled reduction. By mixing the β-hydroxy ketone precursor, such as (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester, with a chelating agent like diethylmethoxyboron (Et₂BOMe), a stable intermediate is formed. researchgate.netgoogle.com Subsequent reduction of this complex with sodium borohydride (NaBH₄) at low temperatures (−70 °C) yields the desired syn-diol with very high selectivity. researchgate.net This process has been reported to achieve a syn/anti-isomer ratio of up to 99:1. researchgate.net
Additionally, the choice of the ester group itself can influence isomer stability. The use of a tert-butyl ester is often preferred over the methyl ester in some synthetic routes, as it can help to avoid a lactonization side-reaction that may contribute to isomerization to the unwanted anti-isomer. googleapis.com
| Precursor | Reagents | Conditions | syn:anti Ratio | Reference |
| (E)-7-[3-(4-fluorophenyl)-l-isopropyl-2-indolyl]-5-hydroxy-3-oxo-6-heptenoic acid methyl ester | 1. Et₂BOMe; 2. NaBH₄ | THF/Methanol, 5 hours | 98:2 | google.com |
| β-hydroxy ketone precursor (t-butyl ester) | 1. Diethylmethoxyboron; 2. Sodium borohydride | THF/Methanol (4:1), -70 °C | 99:1 | researchgate.net |
Esterification and Derivatization Studies of this compound
The functional groups of this compound, particularly the two hydroxyl groups and the indole ring, offer sites for further chemical modification to create novel derivatives.
Regioselective Acylation for Novel this compound Derivatives
The presence of two secondary hydroxyl groups (at the C3 and C5 positions) in the side chain of this compound presents an opportunity for regioselective acylation to generate new ester derivatives. While specific studies on this compound are not widely published, general methodologies for the regioselective acylation of 1,3-diols are highly relevant. Catalytic methods using borinic acids or their derivatives can facilitate acylation at a specific hydroxyl group. rsc.org For instance, a catalyst can form a reversible complex with the diol, sterically or electronically directing an acylating agent (like an acid chloride or anhydride) to react preferentially with one hydroxyl over the other. rsc.org Similarly, certain diamine-based organocatalysts can enhance the electrophilicity of an acyl donor and direct its addition to a specific hydroxyl group, governed by the steric and electronic properties of the catalyst. rsc.org Such strategies could be applied to this compound to selectively acylate either the C3 or C5 hydroxyl, yielding novel mono-acylated derivatives with potentially altered physicochemical properties.
Synthesis of Methyl α-D-Glucopyranoside Esters and their Analogues
The synthesis of carbohydrate esters, such as those derived from methyl α-D-glucopyranoside, represents a potential route to novel fluvastatin analogues. researchgate.net In this approach, the carboxylic acid of fluvastatin (obtained after hydrolysis of the methyl ester) could be coupled with a hydroxyl group on the sugar molecule. The synthesis of methyl α-D-glucopyranoside esters can be achieved through various methods, including direct acylation using acyl halides. researchgate.netnih.gov This conjugation of fluvastatin to a sugar moiety would create a glycoside-like analogue, a strategy often employed in medicinal chemistry to improve properties such as aqueous solubility and pharmacokinetic profiles.
Preparation of Amino Acid Methyl Ester Hydrochlorides and their Relevance to this compound Analogs
Amino acid methyl esters are valuable building blocks for creating peptide and amide-linked analogues of carboxylic acid-containing molecules. nih.gov A convenient and widely applicable method for synthesizing amino acid methyl ester hydrochlorides involves the reaction of an amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. nih.govnih.govresearchgate.net This one-step reaction is efficient for a wide range of natural, aromatic, and aliphatic amino acids, yielding the desired ester hydrochlorides in good to excellent yields. nih.gov
These compounds are directly relevant to the derivatization of fluvastatin. The carboxylic acid of fluvastatin could be activated and then coupled with an amino acid methyl ester via standard peptide coupling chemistry (e.g., using DCC as a coupling agent) to form an amide bond. japer.in This would result in a fluvastatin-amino acid conjugate, where the methyl ester of the amino acid could be retained or subsequently hydrolyzed. Such modifications can significantly impact the biological disposition of the parent drug.
| Amino Acid | Reagent System | Yield |
| Glycine | TMSCl / Methanol | 98% |
| L-Alanine | TMSCl / Methanol | 98% |
| L-Phenylalanine | TMSCl / Methanol | 99% |
| L-Proline | TMSCl / Methanol | 99% |
| L-Tryptophan | TMSCl / Methanol | 96% |
Data on the synthesis of amino acid methyl ester hydrochlorides from Molecules 2008, 13, 1111-1119. nih.govresearchgate.net
Photochemical Transformations and Degradation Pathways of this compound
Fluvastatin is known to be highly sensitive to light. researchgate.netresearchgate.net Studies on the photodegradation of fluvastatin in aqueous solutions, which are directly applicable to the methyl ester due to the shared chromophore, show that it is rapidly transformed upon exposure to solar irradiation. researchgate.net A single day of light exposure can lead to the complete degradation of the compound. researchgate.net
The primary photochemical reactions involved are photocyclization and photooxygenation. researchgate.netresearchgate.net These complex transformations lead to a mixture of degradation products. The identified photoproducts indicate significant rearrangement of the parent molecule's structure. Major degradation products isolated and identified by spectroscopic methods include:
Dihydrobenzocarbazole derivatives
Benzocarbazole derivatives
Azonane-2,7-dione derivatives
Spiro[4.4]azononane derivatives
The quantum yield for the photodegradation of fluvastatin has been determined to be approximately Φ = 0.13, which confirms its high photochemical reactivity. researchgate.net This inherent instability to light is a critical consideration in the handling and storage of fluvastatin and its esters.
Identification of Photoproducts and Mechanistic Elucidation
The photochemical behavior of fluvastatin, which shares its core chromophore with this compound, has been investigated to understand its degradation pathways upon exposure to light. rsc.orgresearchgate.net Fluvastatin is known to be highly sensitive to light, and upon irradiation, it undergoes transformation to form a range of photoproducts. rsc.orgresearchgate.net
Studies on fluvastatin have identified two primary photoproducts, designated as FP1 and FP2. rsc.org The formation of these products is elucidated through spectroscopic and spectrometric methods, combined with theoretical calculations. rsc.org One of the identified photoproducts is the Z-isomer of fluvastatin, resulting from a photoisomerization reaction. researchgate.net Another significant photoproduct arises from a more complex transformation involving the indole ring system. nih.gov Research involving UVA irradiation of fluvastatin in buffered aqueous solution led to the isolation and characterization of a major photoproduct identified as a polycyclic compound with a benzocarbazole-like structure. nih.gov
The mechanism for the formation of these photoproducts has been a subject of detailed study. For instance, a novel mechanism for photooxygenation has been proposed for the formation of one of the primary photoproducts. rsc.org Transient absorption spectroscopy has been employed to observe the transient species that form immediately after the drug is excited by light, providing insights into the primary photochemical scheme. rsc.org Given that this compound possesses the same fluorophenyl-indole chromophore as fluvastatin, it is anticipated to exhibit analogous photochemical behavior and generate similar classes of photoproducts.
Quantum Yield Determination in Photodegradation Studies
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which represents the number of molecules undergoing a specific event for each photon absorbed. For fluvastatin, the photodegradation quantum yield has been determined to be Φ = 0.13 ± 0.02 . rsc.orgresearchgate.net This value is noted to be significantly higher than previously reported figures, indicating a high sensitivity to light-induced degradation. rsc.orgresearchgate.net
The determination of this quantum yield is crucial for understanding the photostability of the compound. The process involves measuring the molar absorption coefficient of the drug and quantifying its degradation upon irradiation with a light source of a specific wavelength. rsc.org While this specific quantum yield was determined for fluvastatin, it provides a strong indication of the expected high photosensitivity of this compound due to the identical light-absorbing moiety.
Isotopic Labeling Strategies for this compound and its Metabolites
Isotopic labeling is an indispensable tool in drug metabolism and pharmacokinetic studies. For fluvastatin and its derivatives, including the methyl ester, strategies for introducing stable isotopes like deuterium (B1214612) (²H) have been developed.
A reported synthesis of deuterium-labeled (3R, 5S)-fluvastatin and (3S, 5R)-fluvastatin provides a clear strategy that can be adapted for the methyl ester. researchgate.net This method involves a seven-step procedure that commences with aniline (B41778) and [²H₆] 2-bromopropane . researchgate.net This approach introduces six deuterium atoms into the isopropyl group attached to the indole nitrogen of the fluvastatin molecule. The resulting labeled compound exhibited a high deuterium enrichment of over 98%. researchgate.net To obtain isotopically labeled this compound, this synthetic route could be followed by a standard esterification reaction of the carboxylic acid group.
The synthesis of fluvastatin itself involves key intermediates that could also be targeted for isotopic labeling. For instance, the manufacturing process can involve the condensation of E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal with a dianion of tert-butyl acetoacetate. researchgate.net Introducing isotopic labels into either of these precursors would result in a labeled fluvastatin skeleton. Subsequent conversion to the methyl ester would yield the desired isotopically labeled this compound.
Furthermore, patent literature describes the synthesis of key intermediates for fluvastatin production, such as (E)-7-[3-(4-fluorophenyl)-1-isopropyl-2-indolyl]-3-hydroxy-5-oxo-6-heptenoic acid methyl ester. google.com The synthesis of such advanced intermediates with isotopic labels would provide a more direct route to labeled this compound.
For the study of metabolites, biotransformation of isotopically labeled fluvastatin sodium has been investigated in humans. psu.edu Metabolites are often converted to their methyl esters for analysis by mass spectrometry, for example, by using diazomethane. psu.edu A similar approach could be used to study the metabolites of this compound by first administering the labeled ester and then analyzing the resulting biological samples.
Pharmacological and Biochemical Investigations of Fluvastatin Methyl Ester
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis
The biological activity of statins is intrinsically linked to their chemical structure. SAR and QSAR studies are computational methods used to understand how a molecule's structure relates to its function, aiding in the prediction of activity and the design of new drugs. nih.govmdpi.com
The key to the pharmacological action of fluvastatin (B1673502) and its analogs is the 3,5-dihydroxy heptenoic acid side chain. This structural motif mimics the endogenous substrate, HMG-CoA, allowing it to bind effectively to the active site of the HMG-CoA reductase enzyme. slideshare.net The fluorophenyl group and the N-isopropyl indole (B1671886) ring are hydrophobic moieties that contribute significantly to the binding affinity of the molecule within the enzyme's active site. researchgate.net
Esterification of the carboxylic acid group to form Fluvastatin methyl ester alters the molecule's physicochemical properties. The methyl ester is more lipophilic than the parent carboxylic acid. This change can influence how the molecule interacts with biological membranes and its distribution in the body. While the ester form itself is not the active inhibitor, it is expected to be hydrolyzed by cellular esterases to release the active hydroxy acid form.
Table 1: Key Structural Features of Fluvastatin and Their Functions
| Structural Feature | Function |
|---|---|
| 3,5-dihydroxy heptenoic acid | Mimics the natural substrate (HMG-CoA) to competitively inhibit the enzyme. |
| Fluorophenyl group | Contributes to hydrophobic interactions and binding affinity at the active site. |
| N-isopropyl indole ring | Provides a large hydrophobic anchor for enzyme binding. |
QSAR models are statistical tools that correlate chemical descriptors of molecules with their biological activity. mdpi.comnih.gov For statins, these models can predict their potency as HMG-CoA reductase inhibitors. Descriptors used in these models often include electronic properties, steric factors, and hydrophobicity. nih.gov
The development of a QSAR model for a series of statins, including fluvastatin, would involve calculating various molecular descriptors. The addition of a methyl ester group to fluvastatin would alter several of these descriptors:
LogP (Lipophilicity): Would increase, indicating greater lipid solubility.
Molecular Weight: Would increase from approximately 411.5 g/mol for fluvastatin to 425.5 g/mol for the methyl ester. nih.govsimzel.com
Polar Surface Area (PSA): Would likely decrease, as the polar carboxylic acid is replaced by a less polar ester.
These changes would be factored into a QSAR model to predict the inhibitory activity of this compound, which would be dependent on its rate of hydrolysis to the active acid form. Such computational tools are invaluable for optimizing the design of new statin derivatives with improved efficacy. mdpi.com
The physicochemical properties of a drug molecule heavily influence its pharmacokinetic and pharmacodynamic behavior. Statins can be broadly categorized as lipophilic or hydrophilic. Fluvastatin is considered a relatively lipophilic statin, a property that is further enhanced by its methylation. nih.gov
Table 2: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Lipophilicity (Nature) |
|---|---|---|---|
| Fluvastatin | C24H26FNO4 | 411.5 | Lipophilic |
| This compound | C25H28FNO4 | 425.5 | More Lipophilic |
| Pravastatin | C23H35NaO7 | 446.5 | Hydrophilic |
Mechanisms of Action at the Molecular and Cellular Level
The primary mechanism of action for all statins is the inhibition of a key enzyme in the cholesterol synthesis pathway. rxlist.com
The synthesis of cholesterol in the liver is a multi-step process. The rate-limiting step is the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) to mevalonate (B85504), a reaction catalyzed by the enzyme HMG-CoA reductase. nih.govyoutube.com
Fluvastatin acts as a competitive inhibitor of this enzyme. drugbank.com Its structure, particularly the hydroxy acid portion, fits into the active site of HMG-CoA reductase, preventing the natural substrate from binding. slideshare.net This binding is highly selective and reversible. This compound is considered a prodrug; it is inactive until the methyl ester group is cleaved in the body, likely in the liver, to form the active fluvastatin acid. This active form then competitively inhibits the enzyme. researchgate.net
By inhibiting HMG-CoA reductase, fluvastatin blocks the production of mevalonate, which is a critical precursor for cholesterol. slideshare.netnih.gov This leads to a significant reduction in the de novo synthesis of cholesterol within the liver cells. nih.gov
The decrease in intracellular cholesterol levels triggers a cellular response. The cell increases the synthesis and expression of LDL receptors on its surface. These receptors are responsible for capturing low-density lipoprotein (LDL) cholesterol from the bloodstream and bringing it into the cell. The upregulation of LDL receptors leads to increased clearance of LDL cholesterol from the circulation, which is the primary therapeutic goal of statin therapy. drugbank.com In addition to its effects on cholesterol, the inhibition of the mevalonate pathway also affects the synthesis of other important molecules, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are involved in various cellular processes. nih.gov
Influence on Mevalonate Pathway Intermediates
Fluvastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, exerts its primary pharmacological effect by blocking the conversion of HMG-CoA to mevalonic acid. drugbank.comnih.gov This action is the rate-limiting step in the biosynthesis of cholesterol. drugbank.com The inhibition of HMG-CoA reductase by fluvastatin and its derivatives, such as the methyl ester, leads to a significant reduction in the synthesis of all downstream products of the mevalonate pathway. nih.gov
The cellular effects stemming from this inhibition can often be reversed by the addition of mevalonate or other downstream intermediates. nih.govnih.gov For instance, the inhibitory effects of fluvastatin on mast cell degranulation are completely attenuated by simultaneous treatment with mevalonic acid. researchgate.net This demonstrates that the drug's action is directly linked to the depletion of mevalonate pathway products. researchgate.net Key non-sterol isoprenoids synthesized via this pathway, such as geranylgeranyl pyrophosphate (GGPP), are crucial for protein prenylation, a process vital for the function of small GTP-binding proteins involved in cell signaling. nih.govnih.gov By inhibiting the mevalonate pathway, fluvastatin and its esters indirectly disrupt these signaling processes. nih.govresearchgate.net Studies have shown that the inhibitory effects of fluvastatin on mast cell activation can be mimicked by inhibitors of geranylgeranyl transferase, further highlighting the importance of the depletion of specific mevalonate pathway intermediates in its mechanism of action. nih.govresearchgate.net
Investigation of Biological Activities of this compound Derivatives
Fluvastatin is a synthetically derived HMG-CoA reductase inhibitor used to manage dyslipidemia. drugbank.commdpi.com Its primary mechanism involves the competitive inhibition of HMG-CoA reductase, predominantly in the liver. drugbank.com This inhibition reduces hepatic cholesterol synthesis, which in turn stimulates the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes. drugbank.com The increased number of LDL receptors enhances the clearance of LDL cholesterol from the circulation, thereby lowering total cholesterol and LDL-cholesterol levels in the blood. drugbank.comnih.gov
This class of drugs, including fluvastatin, is a cornerstone in the prevention of atherosclerotic cardiovascular disease, which is driven by dyslipidemia and a resulting maladaptive immune response. mdpi.comnih.gov The action of fluvastatin on lipid profiles is a key component of its anti-atherosclerotic properties. nih.gov The methyl ester derivative is expected to function as a prodrug, being hydrolyzed to the active fluvastatin acid form to exert its inhibitory effect on the HMG-CoA reductase enzyme.
Beyond its lipid-lowering effects, fluvastatin and its derivatives have demonstrated potential antimicrobial and anticancer activities. In the realm of antimicrobial action, fluvastatin has exhibited in vitro activity against fungal species such as Candida and Cryptococcus neoformans. researchgate.net While its minimal inhibitory concentrations (MICs) alone are high, fluvastatin shows synergistic or additive effects when combined with antifungal agents like fluconazole (B54011) or itraconazole. researchgate.net This combined therapy demonstrates fungicidal activity, suggesting a potential role for fluvastatin derivatives in combination antifungal therapies. researchgate.net
In oncology, fluvastatin has shown promise as an anticancer agent, particularly against breast cancer. nih.govmdpi.com It can suppress the proliferation, angiogenesis, and metastasis of breast cancer cells. mdpi.com Research has focused on developing delivery systems for fluvastatin, such as encapsulation in hyaluronan-conjugated liposomes, to enhance its efficacy against both breast cancer cells and cancer stem cells. nih.govmdpi.com Studies in mouse models of triple-negative breast cancer have shown that fluvastatin can prevent tumor development in a significant percentage of animals. nih.gov
| Biological Activity | Organism/Cell Type | Key Findings |
| Antifungal | Candida species, Cryptococcus neoformans | Synergistic and additive effects when combined with fluconazole or itraconazole. researchgate.net |
| Anticancer | Breast Cancer Cells & Cancer Stem Cells | Suppresses proliferation, angiogenesis, and metastasis; enhanced effect with liposomal delivery. nih.govmdpi.com |
| Cancer Prevention | Mouse Model (TNBC) | Fluvastatin treatment reduced tumor incidence and delayed onset. nih.gov |
Fluvastatin and its metabolites have been shown to inhibit the oxidative modification of low-density lipoprotein (LDL), a key event in the development of atherosclerosis. nih.govresearchgate.net Studies investigating the effects of fluvastatin on copper sulfate (B86663) (CuSO4)-induced LDL oxidation found that it significantly inhibited this process. nih.govsemanticscholar.org This inhibitory effect on LDL oxidation subsequently leads to a marked reduction in the accumulation of cholesteryl esters within macrophages, a critical step in foam cell formation. nih.govresearchgate.net
Interestingly, the supplementation of mevalonate does not overcome these inhibitory effects, indicating that the antioxidant activity of fluvastatin is independent of its HMG-CoA reductase inhibition and is instead a property of its unique chemical structure. nih.govresearchgate.net Furthermore, fluvastatin directly inhibits cholesterol esterification induced by already oxidized LDL in macrophages. nih.govsemanticscholar.org While this direct inhibitory effect on the esterification process can be overcome by the addition of mevalonate, suggesting it is a common property of HMG-CoA reductase inhibitors, the dual action on both LDL oxidation and cholesterol esterification contributes significantly to its anti-atherogenic potential. nih.govresearchgate.net
| Compound | Effect on LDL Oxidation | Effect on Cholesterol Esterification | Reversed by Mevalonate |
| Fluvastatin | Inhibitory nih.govresearchgate.net | Inhibitory nih.govsemanticscholar.org | No (for oxidation), Yes (for direct esterification inhibition) nih.govresearchgate.net |
| Metabolite M2 | Potent Inhibition (comparable to Vitamin E) nih.govresearchgate.net | Inhibitory nih.govresearchgate.net | No (for oxidation), Yes (for direct esterification inhibition) nih.govresearchgate.net |
| Metabolite M4 | Inhibitory nih.govresearchgate.net | Inhibitory nih.govresearchgate.net | No (for oxidation) nih.govresearchgate.net |
| Pravastatin | No Inhibitory Effect nih.govresearchgate.net | Weak Effect nih.govresearchgate.net | N/A |
The antioxidative properties of fluvastatin and its derivatives are a significant aspect of their biological activity, distinct from their enzymatic inhibition of HMG-CoA reductase. oup.com Fluvastatin can act non-enzymatically as an effective inhibitor against lipid peroxidation. oup.com It has been shown to markedly inhibit peroxyl radical-mediated peroxidation of liposomes, regardless of whether the radicals are generated in the aqueous or lipid phase. oup.com
Lipophilic statins, including fluvastatin, have been found to inhibit the degranulation of mast cells. researchgate.net This inhibitory action has been observed in response to IgE-mediated activation. nih.govresearchgate.net Fluvastatin has been identified as one of the most potent statins in suppressing IgE-induced cytokine secretion from mouse mast cells and basophils. nih.govfrontiersin.org
The mechanism behind this inhibition is linked to the depletion of intracellular mevalonic acid due to HMG-CoA reductase inhibition. researchgate.net Specifically, the suppression of geranylgeranyl transferase, an enzyme that relies on a mevalonate pathway intermediate, appears to be a key factor. researchgate.net Inhibition of this enzyme disrupts the function of small GTP-binding proteins that are essential for granule translocation and secretion. researchgate.netfrontiersin.org The inhibitory effects of fluvastatin on mast cell degranulation can be completely reversed by the addition of mevalonic acid, confirming the role of the mevalonate pathway in this immunomodulatory effect. researchgate.net However, some studies suggest that fluvastatin's effects on mast cells may also involve mechanisms distinct from its activity as an HMG-CoA reductase inhibitor, particularly in response to stimuli like IL-33. vcu.edu
Effects on Macrophage Function and Inflammatory Response
Scientific literature to date has primarily focused on the effects of the active parent compound, fluvastatin, on macrophage function and inflammatory responses. Direct studies investigating the specific actions of this compound on these cellular processes are not extensively available. However, the research on fluvastatin provides significant insights into the potential immunomodulatory properties that may be relevant to its methyl ester derivative.
Fluvastatin has been shown to exert potent anti-inflammatory effects by modulating the function of polarized macrophages. nih.govnih.gov Macrophages are dynamic immune cells that can be broadly categorized into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. nih.gov Research indicates that fluvastatin does not directly cause macrophages to polarize to one phenotype over the other. Instead, it appears to modulate the activity of already polarized macrophages. nih.gov
In studies involving human blood monocyte-derived macrophages, fluvastatin has demonstrated a significant ability to suppress pro-inflammatory markers in M1 macrophages while enhancing anti-inflammatory markers in M2 macrophages. nih.govnih.gov This dual action highlights its potential to shift the balance from a pro-inflammatory to an anti-inflammatory state.
Gene Expression: In M1 macrophages, fluvastatin significantly reduces the gene expression of key pro-inflammatory mediators, including nuclear factor-kappa B (NF-κB), interleukin-1β (IL-1β), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS). nih.govnih.gov Conversely, in M2 macrophages, it enhances the expression of anti-inflammatory markers such as Arginase-1 (Arg-1) and transforming growth factor-β (TGF-β). nih.govnih.gov
Cytokine Production: The production of pro-inflammatory cytokines by M1 macrophages, such as tumor necrosis factor-α (TNF-α), IL-1β, and IL-6, is markedly reduced following treatment with fluvastatin. nih.govnih.gov In contrast, the production of the anti-inflammatory cytokine IL-10 by M2 macrophages is increased. nih.gov
Foam Cell Formation: In the context of infection with Mycobacterium tuberculosis, fluvastatin has been observed to convert human macrophages into foam cells, which are macrophages that have engulfed lipids. nih.gov This transformation was associated with an increased inflammatory response to the bacteria, suggesting a complex role for fluvastatin in modulating macrophage function during infection. nih.gov
Mevalonate Pathway Dependence: The immunomodulatory effects of fluvastatin on macrophages are dependent on the mevalonate pathway. nih.govnih.gov The introduction of mevalonate and geranylgeranyl pyrophosphate (GGPP), intermediates in this pathway, can reverse the anti-inflammatory effects of fluvastatin. nih.gov
The following tables summarize the observed effects of fluvastatin on macrophage gene expression and cytokine production.
Table 1: Effect of Fluvastatin on Macrophage Gene Expression
| Macrophage Phenotype | Gene | Effect of Fluvastatin |
|---|---|---|
| M1 (Pro-inflammatory) | NF-κB | Downregulation |
| IL-1β | Downregulation | |
| IL-6 | Downregulation | |
| iNOS | Downregulation | |
| TNF-α | Downregulation | |
| M2 (Anti-inflammatory) | Arg-1 | Upregulation |
Table 2: Effect of Fluvastatin on Macrophage Cytokine Production
| Macrophage Phenotype | Cytokine | Effect of Fluvastatin |
|---|---|---|
| M1 (Pro-inflammatory) | TNF-α | Reduction |
| IL-1β | Reduction | |
| IL-6 | Reduction |
| M2 (Anti-inflammatory) | IL-10 | Increase |
Impact on P-glycoprotein (P-gp) Mediated Transport
P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a crucial role in multidrug resistance by actively pumping a wide range of substances out of cells. The interaction of drugs with P-gp can significantly affect their absorption, distribution, and elimination.
Investigations into the interaction between various statins and P-gp have revealed differential effects. While some statins, particularly in their lactone or methyl ester forms, can inhibit P-gp, fluvastatin has been shown to have a negligible impact on P-gp-mediated transport.
Comparative Studies: In a study evaluating several 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors, fluvastatin did not demonstrate significant inhibition of rhodamine 123 transport in a cell line overexpressing P-gp. nih.gov This suggests that fluvastatin is not a potent inhibitor of this transporter. nih.gov In contrast, other statins like atorvastatin (B1662188), particularly as a methyl ester and lactone, showed concentration-dependent inhibition of P-gp. nih.gov
Molecular and Cellular Level Interactions: Further research corroborates that fluvastatin interacts only weakly with P-gp, especially at clinically relevant concentrations. nih.gov Studies using purified P-gp and human multidrug-resistant tumor cells have shown that fluvastatin does not effectively inhibit the transport of known P-gp substrates, such as doxorubicin. nih.gov
Lipophilicity and P-gp Interaction: While there is often a correlation between a compound's lipophilicity (log P value) and its ability to modulate P-gp, fluvastatin appears to be an exception. nih.gov Despite having a relatively high log P value, it does not significantly interact with P-gp. nih.gov
The lack of significant interaction between fluvastatin and P-gp suggests that P-gp-mediated transport is unlikely to be a major factor in the pharmacokinetics of fluvastatin. Although direct studies on this compound are scarce, the findings for the parent compound, fluvastatin, and the comparative data with other statin methyl esters, such as atorvastatin methyl ester, provide a basis for understanding its likely behavior. The esterification of a drug can alter its interaction with transporters like P-gp, as seen with atorvastatin. However, based on the evidence for fluvastatin, it is plausible that this compound also has a low affinity for and weak inhibitory effect on P-gp.
Table 3: Interaction of Selected Statins with P-glycoprotein (P-gp)
| Statin Form | Interaction with P-gp | P-gp Inhibition |
|---|---|---|
| Fluvastatin | Weak/Insignificant | No significant inhibition |
| Atorvastatin Acid | Inhibitory | Yes |
| Atorvastatin Methyl Ester | Inhibitory | Yes |
| Atorvastatin Lactone | Inhibitory | Yes |
| Lovastatin Lactone | Inhibitory | Yes |
| Simvastatin Lactone | Inhibitory | Yes |
| Pravastatin | Weak/Insignificant | No significant inhibition |
Preclinical Research and Translational Studies on Fluvastatin Methyl Ester
In Vivo Efficacy Studies in Disease Models
Fluvastatin (B1673502) has been investigated in preclinical animal models for its potential role in cancer chemoprevention and treatment, particularly in hormonally insensitive breast cancers like triple-negative breast cancer (TNBC). nih.gov In a transgenic mouse model of TNBC (SV40C3 TAg mice), sixteen weeks of fluvastatin treatment demonstrated significant efficacy. nih.gov The treatment led to a notable delay in the onset of tumors (20 weeks compared to 16.8 weeks in the vehicle-treated group) and inhibited both tumor incidence and multiplicity by 50% relative to the control group. nih.gov For the animals that did develop tumors, fluvastatin treatment resulted in a 75% inhibition of tumor weight. nih.gov The mechanism behind these growth-inhibitory effects was linked to an increase in FAS/FASL mediated apoptotic cell death, which was partly driven by the depletion of the isoprenoid geranylgeranyl pyrophosphate (GGPP). nih.gov
Further studies using a canine mammary tumor (CMT) cell line xenograft model in mice also explored fluvastatin's effects. nih.gov While this research did not find a significant difference in tumor volumes or weight compared to the control group, it yielded an interesting observation: lung metastases were found in the control group but not in the fluvastatin-treated group. nih.gov Mass spectrometry analysis confirmed that fluvastatin concentrations in the tumors reached levels reported to have therapeutic effects. nih.gov
The antitumor effect of a specialized formulation, hyaluronan-conjugated liposome-encapsulated fluvastatin (HA-L-FLUVA), was assessed in a breast cancer stem cell (BCSC) xenograft mouse model. mdpi.com This formulation displayed a more potent anticancer effect than free fluvastatin. mdpi.com When combined with doxorubicin, HA-L-FLUVA treatment resulted in the smallest increase in tumor size among all tested groups and achieved a 100% survival rate in the mice. mdpi.com
However, not all combination strategies have proven effective. A study combining fluvastatin with avasimibe, an Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitor, in a spontaneous mouse model of breast cancer showed that avasimibe completely abolished the cancer-preventive efficacy of fluvastatin. nih.govresearchgate.net In this model, the combination treatment resulted in an 89% tumor incidence, similar to the vehicle control group, whereas fluvastatin alone reduced the incidence. nih.gov The onset of tumors was also earlier in the combination group compared to the fluvastatin-only group. nih.gov
Table 1: Summary of Fluvastatin Efficacy in Preclinical Cancer Models
| Animal Model | Cancer Type | Key Findings | Reference |
| SV40C3 TAg Mice | Triple-Negative Breast Cancer (TNBC) | Delayed tumor onset, 50% reduction in tumor incidence/multiplicity, 75% reduction in tumor weight. | nih.gov |
| Murine Xenograft Model | Canine Mammary Tumor (CMT) | No significant effect on primary tumor volume, but absence of lung metastases in the treated group. | nih.gov |
| BCSC Xenograft Mice | Breast Cancer Stem Cells | Encapsulated fluvastatin (HA-L-FLUVA) showed potent anticancer effects, especially when combined with doxorubicin. | mdpi.com |
| SV40 C3(1) TAg Mice | Triple-Negative Breast Cancer (TNBC) | Combination with avasimibe abolished the preventive effects of fluvastatin. | nih.gov |
Fluvastatin's primary mechanism of action involves the inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. researchgate.net Preclinical studies have quantified its effects on lipid profiles. A comprehensive analysis of 145 trials revealed strong, linear dose-related effects on blood total cholesterol and LDL cholesterol, with a weaker effect on triglycerides. nih.gov Doses ranging from 10 mg/day to 80 mg/day were shown to reduce LDL cholesterol by 15% to 33%, total cholesterol by 11% to 25%, and triglycerides by 3% to 17.5%. nih.gov For every twofold increase in the dose, there was an approximate 6.0% decrease in LDL cholesterol and a 4.2% decrease in both total cholesterol and triglycerides. nih.gov
Animal models are crucial for understanding the pathophysiology of dyslipidemia and for developing effective therapies. ijper.org The hamster, in particular, has been identified as a good animal model for studying cholesterol regulatory mechanisms as its response to HMG-CoA reductase inhibitors often mimics that of humans. researchgate.net Studies in hamsters have shown that fluvastatin significantly inhibits cholesterol synthesis in both the liver and ileum. researchgate.net The pleiotropic benefits of statins in cardiovascular disease also involve epigenetic mechanisms, such as influencing gene expression through DNA methylation and histone modifications in vascular endothelial cells. frontiersin.org
The lipid-lowering effects of fluvastatin are central to its antiatherogenic actions. By reducing circulating levels of LDL cholesterol, fluvastatin helps to mitigate a key risk factor for the development of atherosclerosis. nih.gov Beyond lipid regulation, statins exert protective effects on the cardiovascular system that contribute to their anti-atherosclerotic properties. frontiersin.org Research indicates that statins can modulate gene expression in vascular cells through epigenetic pathways. frontiersin.org For example, some statins have been shown to influence histone acetylation, which can affect the expression of genes involved in inflammation and macrophage migration, key processes in the formation and remodeling of atherosclerotic plaques. frontiersin.org In a study involving patients with coronary artery disease, fluvastatin treatment induced beneficial changes in the lipid panel and also shifted the fibrinolytic pathway toward activation by decreasing the tissue plasminogen activator antigen, without affecting lipoprotein(a) levels. nih.gov
Bioanalytical Methodologies for Fluvastatin Methyl Ester and its Metabolites in Biological Matrices
Bioanalytical methods are essential for determining the concentration of drugs and their metabolites in biological matrices such as blood, plasma, and urine. wum.edu.pl These methods require rigorous validation before they can be used in pharmacokinetic and toxicokinetic studies. wum.edu.pl
Fluvastatin is a racemic mixture of two erythro stereoisomers, and it can metabolize into two threo stereoisomers. nih.gov The separation of these various forms is critical for accurate bioanalysis. Liquid chromatography is a primary technique used for this purpose. A method has been described for the determination of fluvastatin enantiomers in human blood plasma using a Chiralcel OD-R column for separation, followed by fluorescence detection. nih.gov
During bioequivalence studies, the development of reliable chromatographic methods is crucial to separate the parent drug from its metabolites and any potential impurities. In one instance, during the analysis of incurred samples, an unexpected peak was observed that shared the same mass transition as fluvastatin, interfering with its quantification. nih.gov This necessitated a modification of the chromatographic conditions to resolve fluvastatin from this isobaric compound, which was suggested to be a previously uncharacterized metabolite produced in vivo. nih.gov The separation of drug impurities is a common challenge; for instance, HPLC methods have been developed to separate atorvastatin (B1662188) from its related impurities, including its diastereomer, lactone, and methyl ester forms. researchgate.net
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying and characterizing drug metabolites. nih.gov A study utilizing ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC/Q-TOF/MS/MS) successfully identified and characterized various metabolites of fluvastatin in rats. nih.gov This technique allows for the precise determination of the mass of the parent drug and its metabolites, and the fragmentation patterns observed in MS/MS provide structural information for identification.
The investigation of an isobaric interference with fluvastatin also relied on LC-MS/MS to confirm that the additional peak shared the same mass transition, leading to the hypothesis that it was a novel metabolite. nih.gov Similar techniques are applied to other statins. For example, a gas chromatography-mass spectrometry (GC-MS) method was developed for the analysis of rosuvastatin in plasma after its derivatization to rosuvastatin methyl ester. The electron ionization mass spectrum of the methyl ester provided a molecular ion and characteristic fragment ions that confirmed its identity.
Development of Stability-Indicating Methods
The development of stability-indicating analytical methods is crucial for determining the stability of a drug substance in the presence of its degradation products. For Fluvastatin and its esters, several high-performance liquid chromatography (HPLC) methods have been established. tandfonline.comtandfonline.comepa.gov These methods are designed to separate the intact drug from any impurities or degradants that may form under various stress conditions, such as exposure to acid, alkali, oxidation, heat, or light. researchgate.netdntb.gov.ua
A common approach involves using a reversed-phase (RP) C18 column with a mobile phase consisting of a mixture of an organic solvent like methanol (B129727) or acetonitrile and an aqueous buffer, such as potassium phosphate or ammonium acetate. researchgate.netsemanticscholar.orgoarjpublication.com The pH of the mobile phase is often adjusted to optimize separation. tandfonline.com Detection is typically performed using a UV detector at a wavelength where the compound absorbs maximally, such as 234 nm, 235 nm, or 305 nm. researchgate.netsemanticscholar.orgoarjpublication.com
Validation of these methods in accordance with International Conference on Harmonisation (ICH) guidelines ensures their linearity, accuracy, precision, specificity, and robustness. researchgate.netoarjpublication.com The limit of detection (QL) and limit of quantitation (QL) are established to define the sensitivity of the method. tandfonline.com For instance, one validated HPLC method for Fluvastatin Sodium reported a detection limit of 2.02 µg/mL and a quantitation limit of 6.12 µg/mL. tandfonline.com Such methods are essential for routine quality control analysis in pharmaceutical manufacturing. oarjpublication.com
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | Phenomenex Luna C18 (150 x 4.0 mm, 5µm) | Acetonitrile : 0.02M Potassium Phosphate Buffer (50:50, v/v), pH 5.0 | 1.0 | 235 | semanticscholar.org |
| RP-HPLC | RP-18 | Methanol : Water (70:30, v/v), pH 3.0 | 1.0 | Not Specified | tandfonline.com |
| RP-HPLC | Hypersil ODS C18 (150 x 4.6 mm, 5µm) | Methanol : 20mM Phosphate Buffer : Acetonitrile (55:30:15, v/v), pH 3.2 | 1.1 | 234 | oarjpublication.com |
| RP-HPLC | ODS Hypersil C18 (250×4.6 mm, 5 µm) | Methanol : 0.10 M Ammonium Acetate (70:30, v/v) | 1.0 | 305 | researchgate.net |
Metabolic Fate and Biotransformation of this compound
The metabolic fate of this compound is dictated by the biotransformation of its active form, Fluvastatin. Following administration, Fluvastatin is almost completely absorbed but undergoes extensive first-pass metabolism in the liver. drugbank.com The biotransformation primarily involves hydroxylation of the indole (B1671886) ring, N-dealkylation, and beta-oxidation of the heptenoic acid side chain. drugbank.comclinpgx.org These metabolic processes are mediated predominantly by the cytochrome P450 (CYP) system of enzymes. clinpgx.org
Identification of Major Metabolites and Excretory Routes
The primary metabolic pathway for Fluvastatin is hydroxylation, leading to the formation of 5-hydroxy Fluvastatin and 6-hydroxy Fluvastatin. drugbank.comresearchgate.netnih.gov Another significant metabolic route involves the oxidative removal of the N-isopropyl group and subsequent beta-oxidation of the side chain, resulting in the desisopropylpropionic acid derivative of Fluvastatin. nih.gov These hydroxylated metabolites retain some pharmacological activity but are rapidly conjugated (with glucuronides and sulfates) and eliminated. drugbank.com
The main route of excretion for Fluvastatin metabolites is through the feces, which accounts for approximately 90% of the administered dose. drugbank.comnih.gov A much smaller fraction, around 5%, is recovered in the urine. drugbank.com Unchanged parent Fluvastatin is not found in the feces and constitutes less than 2% of the dose excreted in urine. drugbank.comnih.gov
| Metabolite | Metabolic Process | Excretory Route | Reference |
|---|---|---|---|
| 5-hydroxy Fluvastatin | Hydroxylation | Feces, Urine (as conjugate) | nih.gov |
| 6-hydroxy Fluvastatin | Hydroxylation | Feces, Urine (as conjugate) | nih.gov |
| Desisopropylpropionic acid derivative | N-dealkylation and Beta-oxidation | Plasma, Urine | nih.gov |
Stereospecificity of Metabolic Pathways
Fluvastatin is administered as a racemate, a mixture of two enantiomers (3R,5S and 3S,5R). nih.gov Studies on its biotransformation in humans have shown that the metabolic pathways leading to the major hydroxylated metabolites, 5-hydroxy Fluvastatin and 6-hydroxy Fluvastatin, are not stereospecific. nih.gov Both enantiomers of Fluvastatin appear to be metabolized in a similar manner. drugbank.com However, research has indicated that the optical isomers of Fluvastatin can display enantiospecific patterns in their ability to activate the pregnane X receptor (PXR) and induce certain CYP enzymes like CYP3A4. nih.gov
Drug-Drug Interactions and Cytochrome P450 Enzymes
The metabolism of Fluvastatin is heavily dependent on the cytochrome P450 enzyme system, which is a common source of drug-drug interactions. nih.gov Unlike some other statins that are primarily metabolized by CYP3A4, Fluvastatin is mainly metabolized by CYP2C9, which accounts for approximately 75% of its biotransformation. nih.govdrugbank.comclinpgx.orgnih.gov Other enzymes, CYP3A4 and CYP2C8, play lesser roles, contributing about 20% and 5%, respectively. nih.govdrugbank.comjst.go.jp
This specific metabolic profile means Fluvastatin has a lower propensity for pharmacokinetic interactions with drugs that are potent inhibitors of CYP3A4. nih.govmedsafe.govt.nz However, co-administration with inhibitors of CYP2C9 can lead to increased plasma concentrations of Fluvastatin. consensus.app Furthermore, genetic polymorphisms in the CYP2C9 gene, such as the CYP2C92 and CYP2C93 alleles, can decrease the enzyme's metabolic activity, leading to higher exposure to Fluvastatin. clinpgx.orgnih.gov An in silico model predicted that individuals with the CYP2C93/3 variant could experience a 2.06-fold increase in the area under the concentration-time curve (AUC) compared to those with the normal CYP2C91/1 genotype. jst.go.jpnih.gov
| Enzyme | Approximate Contribution to Metabolism | Clinical Implication | Reference |
|---|---|---|---|
| CYP2C9 | ~75% | Primary metabolic pathway. Inhibitors and genetic variants significantly impact Fluvastatin levels. | nih.govdrugbank.com |
| CYP3A4 | ~20% | Minor pathway. Less susceptible to interactions with potent CYP3A4 inhibitors compared to other statins. | nih.govdrugbank.com |
| CYP2C8 | ~5% | Minor pathway. Inhibition may increase Fluvastatin exposure, especially in carriers of CYP2C9 variants. | drugbank.comjst.go.jp |
Computational Studies in Preclinical Drug Development
Computational methods, including molecular docking and molecular dynamics simulations, are valuable tools in preclinical drug development. They provide insights into drug-receptor interactions at a molecular level, helping to predict binding affinities and mechanisms of action. nih.govfrontiersin.org
Molecular Docking and Molecular Dynamics Simulations
Molecular docking studies have been performed to investigate the binding of Fluvastatin to various protein targets. For example, in a study exploring potential mechanisms against SARS-CoV-2, Fluvastatin was docked to the viral Spike protein and the RNA-dependent RNA polymerase (RdRp). researchgate.netresearchgate.net The docking score for the Fluvastatin-Spike wild-type complex was -8.194 kcal/mol, with interactions involving hydrogen bonds and salt bridges with amino acid residues like LYS 964 and ASN 960. researchgate.net
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of a drug molecule in a biological environment, such as a cell membrane. nih.govnih.gov An MD simulation study investigated the permeation of Fluvastatin across different lipid bilayer models representing normal and cancer cell membranes. nih.gov The results indicated that Fluvastatin, being a charged molecule, showed less selective behavior in permeating different membrane types compared to more lipophilic statins. nih.gov These simulations provide mechanistic insights into structure-permeability relationships, which are crucial for understanding a drug's bioavailability. nih.gov
| Target Protein | Docking Score (kcal/mol) | Interacting Residues (Examples) | Reference |
|---|---|---|---|
| SARS-CoV-2 Spike Protein (Wild-Type) | -8.194 | LYS 964, ASN 960, ILE 312, ALA 958 | researchgate.net |
| SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) | -6.8 | Not specified | researchgate.net |
Based on the available information, it is not possible to provide a detailed article specifically on "this compound" as requested. The search results and scientific literature primarily focus on Fluvastatin and its sodium salt, which is the active pharmaceutical ingredient.
Information regarding the specific in silico pharmacokinetic, drug-likeness, and toxicity profiles of the methyl ester derivative of fluvastatin is not available in the provided search results or the broader public scientific databases. Computational (in silico) studies are performed on specific chemical structures, and the data for Fluvastatin cannot be extrapolated to its methyl ester derivative, as the addition of a methyl group can alter its physicochemical and biological properties.
Therefore, any attempt to generate the requested article for "this compound" would involve speculation and would not be scientifically accurate, violating the core instructions of the prompt.
Emerging Research Areas and Future Directions for Fluvastatin Methyl Ester
Development of Novel Drug Delivery Systems for Fluvastatin (B1673502) Methyl Ester
The efficacy of fluvastatin can be limited by challenges such as low solubility and significant first-pass metabolism, which results in reduced bioavailability. mdpi.com To overcome these obstacles, researchers are designing advanced drug delivery systems. These novel carriers, including polymeric nanoparticles and lipid-based systems, aim to enhance the solubility, dissolution rate, and ultimately the bioavailability of fluvastatin. mdpi.compharmaexcipients.com
One area of focus is the development of systems that offer controlled and targeted drug release. mdpi.com For instance, solid lipid nanoparticles (SLNPs) are being investigated as a carrier for fluvastatin. mdpi.com These SLNPs are composed of biodegradable and biocompatible materials and can be engineered for controlled release. mdpi.com Another approach involves a floating pulsatile drug delivery system designed to release the drug in alignment with the body's circadian rhythms, specifically targeting the early morning hours when cholesterol synthesis is at its peak. mathewsopenaccess.com This chronotherapeutic strategy is intended to improve the drug's therapeutic efficacy and patient compliance. mathewsopenaccess.com
Among the most promising lipid-based strategies are Self-Nanoemulsifying Drug Delivery Systems (SNEDs). pharmaexcipients.com SNEDs are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion when they come into contact with bodily fluids under gentle agitation. indexcopernicus.com This process enhances the dissolution and absorption of poorly water-soluble drugs like fluvastatin. indexcopernicus.comjmpas.com
Research has demonstrated that SNEDs can significantly improve the solubility and dissolution rate of fluvastatin. asiapharmaceutics.info Studies involving the formulation of fluvastatin-loaded SNEDs have shown a marked increase in drug release compared to the pure drug. indexcopernicus.com For example, an optimized SNEDs formulation composed of 30% sefsol 218 (oil), 50% Cremophor RH40 (surfactant), and 35% propylene glycol (co-surfactant) exhibited a maximum drug release of 98.62%, a substantial improvement over the 13.76% release of the pure drug. indexcopernicus.com In vivo pharmacokinetic studies in Wistar rats have further confirmed the potential of SNEDs to enhance the systemic absorption of fluvastatin, with significantly higher maximum plasma concentrations (Cmax) observed for the SNEDs formulation compared to the pure drug. indexcopernicus.com The small droplet size of the nanoemulsion, typically in the range of 20 to 200 nm, facilitates rapid absorption. jmpas.comasiapharmaceutics.info
| Formulation Component | Example Excipient | Concentration (%) | Key Finding |
| Oil | Sefsol-218 | 10-30 | Forms the core of the nanoemulsion, solubilizing the drug. indexcopernicus.com |
| Surfactant | Cremophor RH40 | 40-60 | Reduces interfacial tension, facilitating spontaneous emulsification. indexcopernicus.com |
| Co-surfactant | Propylene Glycol | 15-35 | Works with the surfactant to improve emulsification and stability. indexcopernicus.com |
| Parameter | SNEDs Formulation | Pure Drug | Significance |
| In Vitro Drug Release | 98.62% | 13.76 % | Enhanced dissolution rate. indexcopernicus.com |
| Droplet Size | 22.1 nm - 98.6 nm | N/A | Nanoparticle range facilitates rapid absorption. indexcopernicus.comasiapharmaceutics.info |
| Cmax (in vivo) | 699.972 ± 2.85 ng/mL | 225.7 ± 0.57 ng/mL | Higher drug concentration in blood, indicating improved bioavailability. indexcopernicus.com |
Personalized Medicine Approaches for Fluvastatin Methyl Ester Application
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is a growing area of interest for statin therapy. london.on.ca The "one-size-fits-all" approach to treatment does not account for the significant interindividual variation in drug response, which can lead to suboptimal efficacy or adverse effects. london.on.ca Personalized medicine utilizes an individual's genetic profile, lifestyle, and environment to guide prevention, diagnosis, and treatment decisions. london.on.ca
For statins like fluvastatin, pharmacogenomics (PGx) plays a crucial role. nih.gov This field studies how genetic variations influence an individual's response to drugs. london.on.ca Variations in genes that code for enzymes involved in statin metabolism and transport can significantly affect how a person processes these drugs. nih.govresearchgate.net Key genes implicated in statin pharmacokinetics include those for phase I and II metabolizing enzymes and efflux transporters like ABCB1, ABCC2, and ABCG2. nih.govresearchgate.net The solute carrier transporter family (e.g., SLCO1B1) is also important for the uptake of statins into the liver, their primary site of action. nih.govresearchgate.net
Genetic assessment for specific single nucleotide polymorphisms (SNPs) in these genes can help predict a patient's response to statin therapy. nih.govresearchgate.net This information could potentially be used to select the most appropriate statin and optimize dosing, thereby improving efficacy and minimizing the risk of side effects. nih.gov This tailored approach is particularly relevant for conditions like Familial Hypercholesterolemia (FH), where understanding the genetic basis of the disease can inform more targeted and effective treatment strategies. familyheart.org
Exploration of New Therapeutic Indications and Off-Target Effects
Beyond its established role in managing hypercholesterolemia, research is uncovering potential new therapeutic applications for fluvastatin. mdpi.comnih.gov These investigations into "off-target" effects are part of a broader drug repurposing effort.
One significant area of exploration is oncology. Recent studies suggest that fluvastatin may have anticancer properties. mdpi.com It has been shown to potentially suppress the proliferation, angiogenesis, and metastasis of breast cancer cells. mdpi.com The mechanism is thought to involve the inhibition of HMG-CoA reductase, the same target as in cholesterol synthesis. mdpi.com To enhance its efficacy against cancer, particularly breast cancer stem cells, researchers are developing targeted delivery systems, such as hyaluronan-conjugated liposomes, to deliver fluvastatin directly to tumor cells. mdpi.com
Another potential new indication is in the treatment of autoimmune inflammatory diseases like rheumatoid arthritis (RA). nih.gov Fluvastatin has demonstrated pleiotropic effects, including anti-inflammatory and antioxidant properties. nih.gov To overcome the limitations of oral administration for this indication, novel delivery systems such as spanlastic nanovesicles for transdermal delivery are being developed. nih.gov This approach aims to deliver the drug directly to the site of inflammation while avoiding first-pass metabolism. nih.gov
Advanced Analytical Techniques for Characterization and Quantification
The development and quality control of this compound and its formulations, as well as its study in biological systems, rely on sophisticated analytical techniques. These methods are essential for the sensitive detection, confident identification, and accurate quantification of the compound and its metabolites. mdpi.com
A variety of advanced analytical methods have been developed for this purpose. High-performance liquid chromatography (HPLC) is a widely used technique, often coupled with UV or fluorescence detectors. researchgate.netmdpi.com For higher sensitivity and specificity, especially in complex biological matrices like blood plasma, liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the technique of choice. researchgate.netlcms.cz An LC/MS/MS method has been developed for the quantification of fluvastatin in human plasma with a limit of detection as low as 0.1 ng/mL. lcms.cz
Gas chromatography/mass spectrometry (GC/MS) has also been used for the quantitative determination of fluvastatin in plasma, often involving a derivatization step to improve the volatility and thermal stability of the analyte. researchgate.net Other techniques reported for the analysis of fluvastatin include various electroanalytical methods and capillary electrophoresis. researchgate.net These advanced analytical tools are crucial for routine bioanalysis, therapeutic drug monitoring, and ensuring the quality and purity of pharmaceutical formulations. mdpi.comlcms.cz
| Analytical Technique | Detector/Method | Application | Key Features |
| High-Performance Liquid Chromatography (HPLC) | UV / Fluorescence | Quantification in pharmaceutical formulations and biological fluids. researchgate.netmdpi.com | Widely used for routine analysis and quality control. mdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) | Triple Quadrupole Mass Spectrometer | Highly sensitive quantification in human plasma. lcms.cz | Excellent precision, accuracy, and low limit of detection (0.1 ng/mL). lcms.cz |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Negative Ion Chemical Ionization | Quantitative determination in human plasma. researchgate.net | Requires derivatization; offers high specificity. researchgate.net |
| Electroanalytical Methods | Differential Pulse Voltammetry | Determination in pure form and pharmaceutical formulations. researchgate.net | Based on the electrochemical behavior of the compound. researchgate.net |
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
